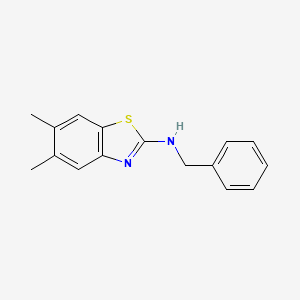

N-benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine

Description

Molecular Formula and Atomic Composition (C₁₆H₁₆N₂S)

N-benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine possesses the molecular formula C₁₆H₁₆N₂S, indicating a molecular composition that includes sixteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one sulfur atom. The molecular weight of this compound is reported as 268.38 grams per mole, establishing its position among medium-sized organic molecules with considerable structural complexity. The atomic composition reflects the presence of the benzothiazole heterocyclic system, which consists of a benzene ring fused to a thiazole ring, creating a bicyclic aromatic structure that serves as the core scaffold of the molecule.

The distribution of atoms within the molecular framework reveals specific structural characteristics that define the compound's identity. The sixteen carbon atoms are arranged to form the benzothiazole core structure along with the two methyl substituents at positions 5 and 6, and the benzyl group attached to the amino nitrogen. The two nitrogen atoms occupy distinct positions within the molecule: one nitrogen is integrated into the thiazole ring as part of the heterocyclic system, while the second nitrogen forms the amino group that connects to the benzyl substituent. The single sulfur atom is incorporated into the thiazole ring, contributing to the heterocyclic nature of the compound and influencing its electronic properties.

The Chemical Abstracts Service registry number for this compound is 1105191-61-4, providing a unique identifier for this specific compound. This registration number distinguishes it from closely related structural analogs, such as the 5,7-dimethyl isomer, which carries a different registry number and exhibits distinct properties. The precise atomic arrangement and bonding pattern contribute to the compound's specific physicochemical characteristics and potential reactivity patterns.

Structural Isomerism and Tautomeric Forms

The structural framework of this compound presents several opportunities for isomerism and tautomeric equilibria that significantly influence its chemical behavior. The compound exists as part of a larger family of benzothiazole derivatives where positional isomerism occurs through different arrangements of the methyl substituents on the benzene ring portion of the benzothiazole system. The 5,6-dimethyl substitution pattern represents one specific isomeric form, distinctly different from other possible arrangements such as the 5,7-dimethyl variant, which possesses different electronic and steric properties.

Tautomeric equilibrium in benzothiazole derivatives, including this compound, represents a fundamental aspect of their chemical behavior. Research has demonstrated that benzothiazole compounds can exist in multiple tautomeric forms, with the thione and thiol tautomers being particularly significant. Studies on related benzothiazole derivatives have revealed that thione tautomers generally exhibit greater stability compared to their thiol counterparts, particularly in metal complex formations and under various environmental conditions. This tautomeric preference influences the compound's reactivity patterns, intermolecular interactions, and overall chemical stability.

The amino group attached to the benzothiazole core through the 2-position introduces additional complexity to the tautomeric behavior of the molecule. The electron-donating nature of the amino substituent can stabilize certain tautomeric forms through resonance effects, while the benzyl group attached to the amino nitrogen further modifies the electronic distribution within the molecule. These structural features create a dynamic equilibrium between different tautomeric states, with the relative populations of each form dependent on environmental factors such as solvent polarity, temperature, and pH conditions.

Computational studies on benzothiazole derivatives have provided insights into the thermodynamic parameters governing tautomeric equilibria, revealing that energy barriers between different forms can predict the possibility of tautomer coexistence under specific conditions. The presence of the 5,6-dimethyl substitution pattern in this compound likely influences these energy relationships, potentially stabilizing certain tautomeric forms through steric and electronic effects.

Physicochemical Properties: Solubility, Melting/Boiling Points, Stability

The physicochemical properties of this compound are fundamentally influenced by its molecular structure, particularly the combination of the aromatic benzothiazole core with the dimethyl substituents and the N-benzyl moiety. The compound demonstrates moderate hydrophobic character due to the presence of multiple aromatic rings and methyl groups, while the amino functionality provides some polar character that can facilitate interactions with polar solvents. This dual nature suggests that the compound likely exhibits moderate solubility in organic solvents while showing limited solubility in purely aqueous systems.

The presence of two methyl groups at the 5,6-positions of the benzothiazole ring contributes significantly to the compound's hydrophobic properties, as these substituents increase the overall lipophilicity of the molecule. The benzyl group attached to the amino nitrogen further enhances the aromatic character and adds to the molecular volume, potentially affecting both solubility characteristics and intermolecular interactions. The amino group, while providing some polar character, is incorporated into the extended aromatic system through resonance effects, which may reduce its ability to form strong hydrogen bonds with polar solvents.

Thermal properties such as melting and boiling points for this compound are not extensively documented in the available literature, indicating that comprehensive thermal analysis studies may be limited for this specific compound. However, the molecular structure suggests that the compound would likely exhibit relatively high thermal stability due to the aromatic nature of its core structure and the absence of thermally labile functional groups. The presence of the benzothiazole system, known for its thermal robustness, combined with the methyl and benzyl substituents, would be expected to result in moderate to high melting and boiling points characteristic of substituted aromatic heterocycles.

Chemical stability of the compound is influenced by the electronic properties of the benzothiazole core and the nature of the substituents. The aromatic character of both the benzothiazole system and the benzyl group contributes to overall molecular stability through resonance stabilization. The methyl groups at positions 5 and 6 provide steric protection to the aromatic system while also contributing electron density that can enhance stability against electrophilic attack. Storage recommendations for related compounds suggest maintaining the material in dark conditions at room temperature under an inert atmosphere, indicating sensitivity to light and oxidative conditions.

Spectroscopic Characteristics (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characteristics of this compound provide detailed insights into its molecular structure and electronic properties. Nuclear Magnetic Resonance spectroscopy represents a particularly valuable tool for structural characterization of this compound, with both proton and carbon-13 Nuclear Magnetic Resonance techniques offering complementary information about the molecular framework. The Simplified Molecular Input Line Entry System representation of the compound (CC1=C(C)C=C2N=C(NCC3=CC=CC=C3)SC2=C1) provides a foundation for predicting the expected Nuclear Magnetic Resonance signatures.

Proton Nuclear Magnetic Resonance spectroscopy of this compound would be expected to display characteristic signal patterns reflecting the various proton environments within the molecule. The methyl groups at positions 5 and 6 of the benzothiazole ring would appear as singlet signals in the aliphatic region, typically around 2.3-2.5 parts per million, due to their attachment to aromatic carbons. The benzyl methylene protons would generate a characteristic doublet or multiplet pattern around 4.0-4.5 parts per million, reflecting their deshielding by both the adjacent amino nitrogen and the aromatic benzyl ring. The aromatic protons from both the benzothiazole core and the benzyl group would produce complex multiplet patterns in the 7.0-8.0 parts per million region, with specific chemical shifts dependent on the substitution patterns and electronic effects within each aromatic system.

Related benzothiazole derivatives have shown characteristic Nuclear Magnetic Resonance patterns that provide guidance for interpreting the spectra of this compound. Studies on similar compounds have demonstrated that benzothiazole protons typically appear as distinct multiplets in the aromatic region, with the electron-withdrawing nature of the thiazole nitrogen affecting the chemical shifts of adjacent protons. The amino proton, when observable, often appears as a broad signal that may exchange with deuterium in deuterated solvents, providing confirmatory evidence for the amino functionality.

Carbon-13 Nuclear Magnetic Resonance spectroscopy offers additional structural information through the characterization of carbon environments within the molecule. The carbonyl carbon equivalent in the thiazole ring system, along with the various aromatic carbons, would display characteristic signals in the 110-170 parts per million range. The methyl carbons would appear in the aliphatic region around 20-25 parts per million, while the benzyl methylene carbon would be observed around 45-50 parts per million, reflecting its attachment to nitrogen.

Infrared spectroscopy provides valuable information about the functional groups present in this compound through characteristic vibrational frequencies. The amino group would be expected to exhibit stretching vibrations in the 3200-3500 wave number range, appearing as either sharp or broad peaks depending on hydrogen bonding interactions. The aromatic carbon-hydrogen stretching vibrations would appear around 3000-3100 wave numbers, while aliphatic carbon-hydrogen stretches from the methyl and methylene groups would be observed in the 2800-3000 wave number region. The benzothiazole ring system would contribute characteristic peaks in the fingerprint region below 1600 wave numbers, including carbon-nitrogen and carbon-sulfur stretching vibrations that help confirm the heterocyclic structure.

| Spectroscopic Technique | Key Characteristic Signals | Chemical Shift/Frequency Range |

|---|---|---|

| ¹H NMR | Methyl groups (5,6-positions) | 2.3-2.5 ppm (singlets) |

| ¹H NMR | Benzyl CH₂ | 4.0-4.5 ppm (multiplet) |

| ¹H NMR | Aromatic protons | 7.0-8.0 ppm (multiplets) |

| ¹³C NMR | Methyl carbons | 20-25 ppm |

| ¹³C NMR | Benzyl CH₂ carbon | 45-50 ppm |

| ¹³C NMR | Aromatic carbons | 110-170 ppm |

| IR | N-H stretching | 3200-3500 cm⁻¹ |

| IR | Aromatic C-H stretching | 3000-3100 cm⁻¹ |

| IR | Aliphatic C-H stretching | 2800-3000 cm⁻¹ |

Ultraviolet-visible spectroscopy of this compound would reveal electronic transitions characteristic of the extended aromatic system present in the molecule. The benzothiazole chromophore, enhanced by the electron-donating effects of the methyl substituents and the amino group, would be expected to show absorption maxima in the ultraviolet region, typically between 250-350 nanometers. The presence of the benzyl group would contribute additional aromatic character that might result in fine structure or additional absorption bands in the ultraviolet spectrum. These spectroscopic characteristics collectively provide a comprehensive fingerprint for the identification and characterization of this compound in various chemical and analytical contexts.

Properties

IUPAC Name |

N-benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S/c1-11-8-14-15(9-12(11)2)19-16(18-14)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFKQFGLIHTGIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC(=N2)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101234758 | |

| Record name | 5,6-Dimethyl-N-(phenylmethyl)-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101234758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105191-61-4 | |

| Record name | 5,6-Dimethyl-N-(phenylmethyl)-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105191-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethyl-N-(phenylmethyl)-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101234758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Multi-Component Synthesis via Condensation and Cyclization

Overview:

This method involves the condensation of suitable aromatic precursors, methylation, and subsequent benzylation under mild conditions to yield the target compound.

- Step 1: Formation of Benzothiazole Core

- React 2-aminothiophenol with o-aminobenzenesulfonamide derivatives under reflux conditions to form the benzothiazole nucleus.

- Use of catalysts such as potassium carbonate or acidic conditions can facilitate cyclization.

Step 2: Methylation at Positions 5 and 6

- Methylate the benzothiazole at the 5- and 6-positions using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate .

- Reaction conditions typically involve reflux in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Step 3: Benzylation at the 2-Amino Position

- N-alkylate the amino group at position 2 with benzyl chloride or benzyl bromide .

- Conduct this step under basic conditions (e.g., potassium carbonate or NaHCO₃ ) in solvents like acetone or ethanol .

- Reaction temperature is maintained around room temperature to 60°C for optimal yield.

- One-pot reaction possibilities with optimized conditions.

- Environmentally friendly solvents (e.g., ethanol, acetone).

One-Pot Multi-Component Reaction (MCR) Approach

Overview:

This approach employs a three-component reaction involving aromatic amines, elemental sulfur, and methylated benzothiazole precursors, optimized for eco-friendliness and efficiency.

- Combine aromatic amine , dimethylamine or methylated benzothiazole precursor, and elemental sulfur in a suitable solvent like DMSO .

- Heat the mixture at 140°C under nitrogen atmosphere for 22 hours .

- The reaction proceeds via double C–S and C–N bond formation, leading to methylated benzothiazole derivatives with benzyl groups introduced via subsequent steps or in tandem.

Aromatic Substitution and Nucleophilic Aromatic Substitution (SNAr)

Overview:

This method involves substitution reactions on pre-formed benzothiazole derivatives with benzyl halides under basic conditions.

- Use 5,6-dimethyl-1,3-benzothiazole-2-amine as the starting core.

- React with benzyl chloride in the presence of a base such as potassium carbonate .

- Conduct the reaction in solvents like acetone or ethanol at reflux temperature (~60°C).

- Purify via recrystallization or chromatography.

Note:

- This method is straightforward but may require prior methylation at the 5- and 6-positions.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Solvent(s) | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Multi-Component Condensation & Cyclization | 2-aminothiophenol, o-aminobenzenesulfonamide, methylating agents, benzyl chloride | DMF, DMSO, ethanol | Reflux, mild to moderate temperature | 66-72 | Environmentally friendly, scalable |

| One-Pot Multi-Component Reaction (MCR) | Aromatic amine, sulfur, methylated benzothiazole, sulfur | DMSO, inert atmosphere | 140°C, 22 hours | Up to 80 | High yield, scalable, eco-friendly |

| Aromatic Substitution (SNAr) | Benzothiazole core, benzyl chloride | Acetone, ethanol | Reflux (~60°C) | Variable | Suitable for specific derivatives |

Research Findings and Notes

Environmental Considerations: Recent advances emphasize catalyst-free and environmentally benign solvents such as ethanol, acetone, and DMSO, aligning with green chemistry principles.

Scalability: The multi-component approach has demonstrated successful scale-up to 5 mmol with yields exceeding 80%, indicating potential for industrial application.

Reaction Mechanisms: The synthesis involves nucleophilic attack, cyclization, and electrophilic substitution steps, with mechanisms supported by NMR and IR spectral data confirming structure formation at each stage.

Optimization Strategies: Reaction conditions such as temperature, solvent choice, and molar ratios significantly influence yield and purity, with recent studies suggesting that mild reflux and inert atmospheres optimize outcomes.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: The benzyl group can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Various substituted benzothiazole derivatives

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.

Medicine: Shows antitumor activity, making it a potential candidate for cancer therapy.

Industry: Used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N-benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, its antitumor activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with key signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The 5,6-dimethyl substitution in the target compound likely confers greater steric and electronic effects compared to 4,6-dimethyl analogs (e.g., ). This positioning may influence binding affinity in biological targets .

- Functional Groups : Methylenedioxy derivatives () exhibit distinct electronic profiles due to the oxygen atoms, enabling resonance stabilization, whereas chloro substituents () enhance reactivity in electrophilic substitution reactions.

Biological Activity

N-benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and antitumor properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound belongs to the benzothiazole class of compounds, characterized by a benzene ring fused to a thiazole ring. The presence of the benzyl group enhances its lipophilicity, which may improve bioavailability in biological systems. The molecular formula for this compound is .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been evaluated against various bacterial strains, demonstrating effectiveness particularly against Staphylococcus aureus and Escherichia coli. The compound's mechanism involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Antitumor Activity

In addition to its antimicrobial effects, this compound has shown antitumor activity . Studies reveal that it inhibits cell proliferation and induces apoptosis in several cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The compound's antitumor effects are attributed to its ability to interfere with key signaling pathways involved in cell growth and survival .

The antitumor mechanism of this compound includes:

- Inhibition of AKT and ERK signaling pathways : These pathways are crucial for cell survival and proliferation.

- Induction of apoptosis : The compound triggers programmed cell death in cancer cells through mitochondrial pathways .

Case Studies

Several studies have highlighted the efficacy of this compound in cancer treatment:

- Study on A431 Cells : Treatment with the compound resulted in a significant reduction in cell viability at concentrations as low as 2 µM. Flow cytometry analysis indicated an increase in apoptotic cells .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. Histological analysis confirmed apoptosis within tumor tissues .

Q & A

Q. What are the established synthetic methodologies for N-benzyl-5,6-dimethyl-1,3-benzothiazol-2-amine?

The synthesis typically involves condensation reactions. A common approach is the reaction of substituted anilines with thiocyanates in the presence of bromine/glacial acetic acid, followed by neutralization and recrystallization (e.g., from ethanol). For example, 6-methyl-1,3-benzothiazol-2-amine derivatives are synthesized via this method, with optimized conditions including refluxing in chloroform or ethanol to enhance yield and purity . The benzyl group is introduced via nucleophilic substitution or Schiff base formation, using reagents like benzyl halides or aldehydes under basic conditions .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- IR spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1620 cm⁻¹, NH stretching at ~3140–3550 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms substituent positions (e.g., aromatic protons at δ 6.4–8.2 ppm, benzyl CH₂ at δ ~4.2 ppm) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., FABMS m/z 466 for a related benzothiazole derivative) .

- Elemental analysis : Verifies purity (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Q. What biological assays are commonly used to evaluate its activity?

In vitro cytotoxicity assays against cancer cell lines (e.g., HCT-116, HT29) using MTT or SRB protocols are standard. Dose-response curves (IC₅₀ values) and comparative studies with controls (e.g., cisplatin) are critical for assessing potency. Post-assay analyses include apoptosis markers (e.g., caspase-3 activation) and cell cycle profiling .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous bond lengths, angles, and torsion angles. For example, triclinic P1 space group analysis confirmed the planar benzothiazole core and gauche conformation of bulky substituents in related derivatives. Hydrogen-bonding networks (e.g., N–H⋯N interactions) and π-π stacking can also be quantified . Software like SHELXL refines structural models, with R-factors <0.05 indicating high accuracy .

Q. What strategies optimize reaction yields for derivatives with enhanced bioactivity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalysis : Acidic (e.g., glacial acetic acid) or basic (e.g., NaOH) conditions accelerate condensation steps .

- Stoichiometry : Excess benzylating agents (1.2–1.5 eq.) drive reactions to completion.

- Temperature control : Reflux (~80°C) balances reaction rate and side-product minimization .

Q. How to address contradictions between spectral data and computational models?

Discrepancies (e.g., unexpected NMR splitting or IR peak shifts) may arise from dynamic effects (e.g., tautomerism) or crystal packing. Validate via:

- Variable-temperature NMR : Detects conformational changes.

- DFT calculations : Compare theoretical vs. experimental vibrational frequencies or chemical shifts.

- Multi-technique corroboration : Cross-check with XRD (for solid-state structure) and solution-phase data .

Q. What structure-activity relationship (SAR) insights guide derivative design?

- Substituent effects : Electron-withdrawing groups (e.g., Cl, NO₂) at the 5/6-positions enhance cytotoxicity by increasing electrophilicity .

- Benzyl modifications : Bulky substituents (e.g., 4-methylquinoline) improve target selectivity via steric hindrance .

- Heterocycle fusion : Indole or triazine hybrids expand π-conjugation, enhancing DNA intercalation .

Methodological Notes

- Crystallographic refinement : Use SHELX suite (SHELXL for refinement, SHELXS for solution) with high-resolution data (d-spacing <1 Å) for accurate disorder modeling .

- Biological data interpretation : Apply ANOVA or t-tests to confirm statistical significance (p<0.05) and report EC₅₀ values with 95% confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.